molecular formula C8H6N4 B1291503 3-Amino-1H-indazole-6-carbonitrile CAS No. 267413-32-1

3-Amino-1H-indazole-6-carbonitrile

Cat. No.: B1291503
CAS No.: 267413-32-1
M. Wt: 158.16 g/mol
InChI Key: ZTOXODDIVDMDIE-UHFFFAOYSA-N
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Description

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic compound that features an indazole core with an amino group at the 3-position and a nitrile group at the 6-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

It’s known that indazole derivatives, which include 3-amino-1h-indazole-6-carbonitrile, can bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This suggests that this compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and h-sgk suggests that this compound may affect pathways related to cell cycle regulation and volume regulation .

Pharmacokinetics

The compound’s molecular weight of 15816 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

3-Amino-1H-indazole-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of neoplastic cell lines by causing cell cycle arrest in the G0–G1 phase . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. By modulating gene expression, this compound can alter cellular metabolism and reduce the viability of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the downregulation of signaling pathways that promote cell growth and division. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as weight loss and organ toxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidative metabolism of various compounds. This interaction can affect the metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of cofactors involved in redox reactions, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzyl cyanide with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-indazole-1-carboxamide
  • 3-Amino-1H-indazole-1-carboxylate
  • 6-Amino-1H-indazole-2-carbonitrile

Uniqueness

3-Amino-1H-indazole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a nitrile group on the indazole ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOXODDIVDMDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626948
Record name 3-Amino-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-32-1
Record name 3-Amino-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoroterephthalonitrile (500 mg) and Et3N (572 μl) in EtOH (20 ml) was added hydrazine (monohydrate), followed by reaction at 60° C. for 16 hours, and concentrated. The residue was washed with diethyl ether to obtain 3-amino-1H-indazole-6-carbonitrile (488 mg) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
572 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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